molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9

4,8-Dichloroimidazo[1,5-a]quinoxaline

Cat. No.: B2775095
CAS No.: 1334331-43-9
M. Wt: 238.07
InChI Key: QQFSCGYTBDYLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the molecular formula C10H5Cl2N3 and a molecular weight of 238.08 g/mol This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the imidazo[1,5-a]quinoxaline ring system

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloroimidazo[1,5-a]quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4,8-Dichloroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4,8-Dichloroimidazo[1,5-a]quinoxaline is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

4,8-dichloroimidazo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFSCGYTBDYLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.